molecular formula C15H9Cl2NO3S B277049 2,5-Dichlorophenyl 8-quinolinesulfonate

2,5-Dichlorophenyl 8-quinolinesulfonate

Cat. No.: B277049
M. Wt: 354.2 g/mol
InChI Key: HSBOLXCMNJLXRJ-UHFFFAOYSA-N
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Description

2,5-Dichlorophenyl 8-quinolinesulfonate is an organosulfur compound featuring a quinoline backbone sulfonated at the 8-position and esterified with a 2,5-dichlorophenyl group. This structure confers unique physicochemical properties, including moderate lipophilicity and stability under ambient conditions.

Properties

Molecular Formula

C15H9Cl2NO3S

Molecular Weight

354.2 g/mol

IUPAC Name

(2,5-dichlorophenyl) quinoline-8-sulfonate

InChI

InChI=1S/C15H9Cl2NO3S/c16-11-6-7-12(17)13(9-11)21-22(19,20)14-5-1-3-10-4-2-8-18-15(10)14/h1-9H

InChI Key

HSBOLXCMNJLXRJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)S(=O)(=O)OC3=C(C=CC(=C3)Cl)Cl)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)OC3=C(C=CC(=C3)Cl)Cl)N=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 2,5-dichlorophenyl 8-quinolinesulfonate can be categorized based on variations in the aryl group or the sulfonate backbone. Below is a systematic comparison:

Chlorophenyl Sulfonate Derivatives

2,4-Dichlorophenyl 8-Quinolinesulfonate
  • Structural Difference : Chlorine substituents at the 2- and 4-positions of the phenyl ring.
  • Impact on Properties : The 2,4-dichloro substitution reduces steric hindrance compared to the 2,5-isomer, leading to higher solubility in polar solvents. However, it exhibits lower thermal stability due to weaker intramolecular interactions .
3,5-Dichlorophenyl 8-Quinolinesulfonate
  • Structural Difference : Chlorines at the 3- and 5-positions.
  • Impact on Properties : Symmetrical substitution enhances crystallinity but decreases reactivity in nucleophilic substitution reactions. This isomer also shows reduced bioactivity in pesticidal assays compared to 2,5-dichlorophenyl derivatives .

Quinoline-Based Analogs

8-Quinolinesulfonic Acid (Free Acid Form)
  • Structural Difference : Lacks the dichlorophenyl ester group.
  • Impact on Properties : Higher water solubility but lower membrane permeability. The free acid form is less stable in acidic environments due to protonation of the sulfonate group .
2,5-Dichlorophenyl 5-Quinolinesulfonate
  • Structural Difference: Sulfonation at the 5-position of quinoline.
  • Impact on Properties : Altered electronic distribution reduces UV absorbance at 254 nm, making it less suitable for analytical applications compared to the 8-sulfonate isomer .

Dichlorophenyl Urea Derivatives (Indirect Analogs)

These exhibit distinct properties:

  • Bioactivity: Urea derivatives are primarily herbicidal, acting as photosynthesis inhibitors, whereas sulfonates like this compound show broader antifungal activity .
  • Stability : Sulfonate esters are more hydrolytically stable than ureas in alkaline conditions due to stronger S–O bonds .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound LogP Melting Point (°C) Solubility (mg/mL, H₂O)
This compound 3.2 145–148 0.12
2,4-Dichlorophenyl 8-quinolinesulfonate 2.8 132–135 0.45
3,5-Dichlorophenyl 8-quinolinesulfonate 3.5 160–163 0.08
8-Quinolinesulfonic acid 1.1 >300 (decomposes) 12.3

Research Findings and Mechanistic Insights

  • Electronic Effects : The 2,5-dichloro substitution on the phenyl ring enhances electrophilicity at the sulfonate ester linkage, facilitating hydrolysis in acidic media compared to analogs with chlorine at other positions .
  • Structure-Activity Relationships: Antifungal activity correlates with lipophilicity (LogP), with this compound achieving optimal membrane penetration .

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